molecular formula C20H16N2O4 B2830247 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide CAS No. 953007-77-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide

Cat. No.: B2830247
CAS No.: 953007-77-7
M. Wt: 348.358
InChI Key: WMZLUQOGZYGMKQ-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acrylamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a series of reactions including methylation and cyclization.

    Synthesis of the Isoxazole Ring: The isoxazole ring is often prepared via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Acrylamide Formation: The acrylamide group is introduced through an amide coupling reaction, typically using acryloyl chloride and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to ensure solubility and reaction kinetics.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the acrylamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(phenylmethyl)acrylamide: Lacks the isoxazole ring, which may affect its biological activity.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-methylisoxazol-3-yl)methyl)acrylamide: Contains a methyl group on the isoxazole ring, potentially altering its chemical properties.

Uniqueness

    Structural Complexity: The presence of both the benzo[d][1,3]dioxole and isoxazole moieties in the same molecule is relatively unique.

    Biological Activity: The combination of these structural features may confer unique biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(9-7-14-6-8-17-19(10-14)25-13-24-17)21-12-16-11-18(26-22-16)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZLUQOGZYGMKQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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